5,6-Dihydrobenzo[h]cinnoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5,6-dihydrobenzo[h]cinnoline |
InChI |
InChI=1S/C12H10N2/c1-2-4-11-9(3-1)5-6-10-7-8-13-14-12(10)11/h1-4,7-8H,5-6H2 |
InChI Key |
AWXUIFLUJGSDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C1C=CN=N3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,6 Dihydrobenzo H Cinnoline and Its Derivatives
Strategies for Constructing the Dihydrobenzo[h]cinnoline Ring System
The construction of the dihydrobenzo[h]cinnoline core relies on innovative chemical reactions that efficiently assemble the polycyclic framework. Key strategies include multi-component reactions and various cyclization techniques, which offer streamlined pathways to these complex heterocyclic systems.
Multi-component Reactions for Benzo[h]cinnoline (B8783402) Derivatives
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules like benzo[h]cinnoline derivatives in a single operation from three or more starting materials. scispace.comresearchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. rsc.org
One-pot synthetic protocols are a hallmark of modern synthetic chemistry, offering significant advantages by minimizing purification steps, saving time, and reducing solvent waste. Several such protocols have been developed for dihydrobenzo[h]cinnoline derivatives.
A practical one-pot, two-step, three-component reaction has been described for the regioselective synthesis of 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnoline derivatives. acs.orgnih.gov This method involves the reaction of 3,4-dihydronaphthalen-1(2H)-one, various aryl(or heteroaryl)glyoxal monohydrates, and hydrazine (B178648) monohydrate. acs.orgnih.gov
Another efficient one-pot multicomponent approach yields novel functionalized dihydrobenzo[h]cinnoline-5,6-diones. scispace.comresearchgate.net This synthesis is achieved by reacting 2-hydroxy-1,4-naphthoquinone, methylhydrazine, and a variety of aromatic aldehydes. scispace.comresearchgate.net The reaction is typically conducted by heating the mixture in a solvent like tert-butanol (B103910) for a short duration of 30 to 60 minutes. rsc.org
The versatility of multi-component reactions allows for a broad substrate scope, leading to a diverse library of dihydrobenzo[h]cinnoline derivatives.
In one key method, the combination of 3,4-dihydronaphthalen-1(2H)-one , aryl(or heteroaryl)glyoxal monohydrates , and hydrazine monohydrate produces a range of 3-substituted 5,6-dihydrobenzo[h]cinnolines. acs.orgnih.gov The variation in the aryl or heteroaryl group on the glyoxal (B1671930) monohydrate allows for the introduction of different substituents at the 3-position of the final product. acs.orgnih.gov
| Component 1 | Component 2 | Component 3 | Resulting Product Class |
|---|---|---|---|
| 3,4-Dihydronaphthalen-1(2H)-one | Aryl(or heteroaryl)glyoxal monohydrates | Hydrazine monohydrate | 3-Aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnolines |
A separate one-pot synthesis for dihydrobenzo[h]cinnoline-5,6-diones utilizes 2-hydroxy-1,4-naphthoquinone , methylhydrazine , and various aromatic aldehydes . scispace.comresearchgate.net This reaction has been used to prepare numerous derivatives, with one notable example incorporating a 4-NO₂C₆H₄ substituent, which showed significant biological activity. researchgate.netmdpi.com
| Component 1 | Component 2 | Component 3 | Resulting Product Class |
|---|---|---|---|
| 2-Hydroxy-1,4-naphthoquinone | Methylhydrazine | Aromatic Aldehydes | Dihydrobenzo[h]cinnoline-5,6-diones |
The synthesis of dihydrobenzo[h]cinnoline derivatives via multi-component reactions often proceeds through a complex cascade of reactions. One proposed mechanism for the formation of certain derivatives involves a sequence of Knoevenagel condensation, dehydration, Michael addition, O-cyclization, elimination, and proton transfer steps.
In other syntheses, the mechanism can involve an intramolecular redox reaction. For example, a transition-metal-free synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309) proceeds through the in situ formation of a 2-nitrosobenzaldehyde intermediate. nih.gov This is followed by condensation with benzylamine, isomerization of the resulting azo compound to a hydrazone, intramolecular cyclization, and finally aromatization to yield the cinnoline (B1195905) product. nih.gov The identification of intermediates such as (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) has been crucial in supporting this proposed pathway. nih.gov
Cyclization Reactions in Dihydrobenzo[h]cinnoline Synthesis
Cyclization reactions, particularly those that form the core heterocyclic ring structure intramolecularly, are fundamental to the synthesis of dihydrobenzo[h]cinnolines.
Intramolecular Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction used to form cyclic ketones. organic-chemistry.orgsapub.org This strategy has been effectively employed in the synthesis of benzo[h]cinnoline derivatives.
A notable application is a three-step synthesis of 4-methylbenzo[h]cinnolines, where the key step is the cyclization of naphthylamidrazones. researchgate.net This one-pot cyclization is conducted in the presence of polyphosphoric acid (PPA) and involves an intramolecular Friedel-Crafts acylation, which is immediately followed by an elimination reaction under heating to furnish the final benzo[h]cinnoline product. researchgate.net The efficiency of this step is sensitive to reaction time, with prolonged heating leading to a decrease in product yield. researchgate.net
| Precursor | Reagent/Condition | Key Transformation | Product Class |
|---|---|---|---|
| Naphthylamidrazones | Polyphosphoric acid (PPA), Heat | Intramolecular Friedel-Crafts Acylation followed by elimination | 4-Methylbenzo[h]cinnolines |
Reduction-Based Synthetic Pathways
Reduction reactions are integral to several synthetic routes leading to dihydrobenzo[h]cinnolines, either through photoreduction or by the reductive cyclization of functionalized precursors.
Photochemical methods offer unique pathways for synthesizing heterocyclic compounds, often proceeding under mild conditions without the need for catalysts. nih.gov While specific photoreduction methods for 5,6-dihydrobenzo[h]cinnoline are not extensively documented, related dihydrocinnoline (B15445986) derivatives have been synthesized using photochemical approaches. A notable example is the flow-based conversion of bioderived cinnolines into 1,4-dihydrocinnoline (B8695256) derivatives. wordpress.com This highlights the potential of photochemical flow reactors for the efficient and scalable synthesis of reduced cinnoline scaffolds. wordpress.com The general principle of photoreduction has been explored in model studies of related pyrimidone systems, which are building blocks of (6-4) photoproducts in DNA, demonstrating that a pyrimidone chromophore can be readily reduced. nih.govnih.gov These studies underscore the feasibility of using light-induced electron transfer to achieve the reduction of complex heterocyclic systems.
Reductive cyclization is a common and effective method for synthesizing the cinnoline nucleus. researchgate.netosi.lv This strategy typically involves the cyclization of an arylhydrazone precursor, which is often formed from the condensation of a 2-nitrophenylhydrazine (B1229437) derivative with a carbonyl compound like methyl pyruvate (B1213749) or dimethyl acetylenedicarboxylate. researchgate.net The nitro group is subsequently reduced, leading to ring closure and the formation of the cinnoline system. researchgate.net
For example, new cinnoline derivatives have been synthesized through the reductive cyclization of hydrazones obtained from the reaction of various 2-nitrophenylhydrazine derivatives with methyl pyruvate. researchgate.net This approach is versatile, allowing for the creation of a range of substituted cinnolines. researchgate.netresearchgate.net
Catalytic Approaches in Dihydrobenzo[h]cinnoline Synthesis
Catalysis, both metal-based and metal-free, provides efficient and selective routes to complex molecules like this compound.
Metal-Free Catalysis
In recent years, there has been a significant shift towards developing synthetic methodologies that avoid the use of transition metals, driven by goals of sustainability and cost-effectiveness. rsc.org Several metal-free approaches for the synthesis of dihydrobenzo[h]cinnoline derivatives have been successfully developed.
A convenient one-pot, multicomponent reaction has been established for the synthesis of novel functionalized dihydrobenzo[h]cinnoline-5,6-diones. researchgate.net This reaction proceeds without a catalyst, using 2-hydroxy-1,4-naphthoquinone, methylhydrazine, and various aromatic aldehydes to construct the target molecule. rsc.orgresearchgate.net This domino synthesis is considered an eco-friendly approach to cinnoline derivatives. rsc.org The resulting dihydrobenzo[h]cinnoline-5,6-diones have shown considerable cytotoxic activity against cancer cell lines. nih.govmdpi.com
Table 3: Metal-Free Synthesis of Dihydrobenzo[h]cinnoline-5,6-diones
| Reactants | Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-Hydroxy-1,4-naphthoquinone, Methylhydrazine, Aromatic aldehydes | None (Catalyst-free) | One-pot multicomponent domino reaction | Functionalized dihydrobenzo[h]cinnoline-5,6-diones | rsc.orgresearchgate.net |
Reaction Mechanisms and Chemical Reactivity of 5,6 Dihydrobenzo H Cinnoline Systems
Fundamental Principles of Chemical Reactivity and Electron Movement
While no dedicated studies on the fundamental reactivity of the parent 5,6-dihydrobenzo[h]cinnoline were found, general principles can be inferred from its structure. The molecule contains a dihydropyridazine (B8628806) ring fused to a naphthalene (B1677914) system. The nitrogen atoms possess lone pairs of electrons, making them potential nucleophilic and basic centers. The dihydro- nature of the diazine ring suggests that the system could be susceptible to oxidation to form the fully aromatic benzo[h]cinnoline (B8783402). Recent research has focused on the synthesis of 3-aryl(or heteroaryl)-5,6-dihydrobenzo[h]cinnoline derivatives, highlighting that the core structure can serve as a scaffold for further functionalization, potentially through cross-coupling reactions at various positions. acs.orgnih.govacs.org
Photochemical Reaction Pathways
There is no available research detailing the photochemical reaction pathways of this compound. Consequently, information regarding its reactive excited states and any subsequent hydrogen atom abstraction or radical elimination processes is unknown. In contrast, the photochemistry of protonated 5,6-dihydrobenzo[c]cinnoline (B3352983) has been studied, where it is established that the first excited singlet state is the reactive state, leading to carbazole (B46965) formation through hydrogen atom abstraction and elimination of an amino radical. oup.com
Electrochemical Oxidation Mechanisms
Specific studies on the electrochemical oxidation of this compound are absent from the literature. Therefore, a detailed description of its electron transfer processes and insights from cyclic voltammetry cannot be provided. For the [c] isomer, detailed cyclic voltammetry studies have been performed, revealing that its derivatives can be oxidized to their respective dications and sometimes trications, a process accompanied by significant structural reorganization. acs.orgacs.org
Tautomerism and Isomerization Processes in Dihydrobenzo[h]cinnoline Derivatives
Tautomerism and isomerization are fundamental processes that influence the reactivity and properties of heterocyclic systems, including dihydrobenzo[h]cinnoline derivatives. While specific studies on the tautomerism of this compound itself are not extensively detailed in the available literature, principles can be drawn from related heterocyclic systems. For analogous compounds like 1H-benzo[de]cinnolines, both annular and functional tautomerism are recognized phenomena. csic.es Annular tautomerism involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, while functional tautomerism describes equilibria between, for example, hydroxy and oxo forms. csic.es In many heterocyclic systems, tautomers that disrupt the aromaticity of the rings, such as certain C-H tautomers, are generally less stable. csic.esnih.gov
Isomerization, the process by which one molecule is transformed into another molecule with the exact same atoms in a different arrangement, is a documented reaction for derivatives of benzo[h]cinnoline. For instance, in the design of new pharmacologically active agents, a dihydrobenzo[f]cinnolin-2(3H)one was synthesized through an isomerization approach starting from an isomeric 4,4a,5,6-tetrahydrobenzo[h]cinnolinone. mdpi.com This highlights the deliberate use of isomerization to access different structural scaffolds within this class of compounds. mdpi.com In broader cinnoline (B1195905) synthesis, an azo-hydrazone isomerization is a key mechanistic step in the formation of the cinnoline ring from certain precursors. researchgate.net
Theoretical studies on related heterocycles have shown that factors like intramolecular hydrogen bonding and the polarity of the solvent can significantly influence the relative stability and energy differences between various tautomers. nih.gov
Acidity, Basicity, and Protonation Effects on Reactivity
The acid-base properties of the this compound core are critical determinants of its chemical behavior and reactivity. The nitrogen atoms in the cinnoline ring system can act as proton acceptors (bases). The degree of basicity, and consequently the propensity for protonation, is pivotal for the molecule's reactivity.
A significant example of this is seen in the photochemical conversion of 5,6-dihydrobenzo[c]cinnoline (a structural isomer) to carbazole. oup.com It has been established that this photochemical reaction proceeds only when the reactant is in its protonated form. oup.com In strongly acidic environments, such as a 4M HCl aqueous solution, 5,6-dihydrobenzo[c]cinnoline exists as a monoprotonated species. oup.com The reactive state has been identified as the first excited singlet state of this protonated molecule, indicating that protonation is an absolute prerequisite for this specific transformation. oup.com
Functional Group Transformations on the Dihydrobenzo[h]cinnoline Core
The this compound scaffold can be chemically modified through various functional group transformations to yield a diverse range of derivatives. These reactions primarily target the nitrogen atoms or the aromatic rings of the core structure.
The nitrogen atoms of the dihydrobenzo[h]cinnoline system are nucleophilic and can readily undergo alkylation. Reductive alkylation is a suitable method for introducing saturated hydrocarbon radicals onto the core. google.com A patent describes the reaction of 5:6-dihydro-benzo(c)cinnoline with various aldehydes or ketones in the presence of a reducing agent to yield N-alkylated products. google.com For instance, N:N'-(cyclopentyl-malonyl)-5:6-dihydro-benzo(c)cinnoline has been prepared via this methodology. google.com
| Reaction Type | Reagents | Product Type | Reference |
| Reductive Alkylation | Carbonyl compound (e.g., cyclopentanone), reducing agent | N-alkylated dihydrobenzo[c]cinnoline | google.com |
| Alkylation | Alkyl-malonic acids, acidic condensing agent (e.g., PCl₃) | N:N'-(alkyl-malonyl)-dihydrobenzo(c)cinnoline | google.com |
| Compound Class | Oxidation Method | Result | Reference |
| 5,6-Dihydrobenzo[c]cinnoline derivatives | Anodic Oxidation (Cyclic Voltammetry) | Formation of stable dications and trications | acs.org |
| 2-Azobiaryls | Copper(II) or Electrochemical Oxidation | Synthesis of Benzo[c]cinnolinium salts | nih.gov |
Electrophilic aromatic substitution, such as nitration, is a common way to functionalize the aromatic rings of heterocyclic compounds. While direct nitration studies on the this compound core are not widely reported, reactions on analogous structures provide insight. For the related quinazoline (B50416) system, nitration with fuming nitric acid in concentrated sulfuric acid is the only known electrophilic substitution, yielding the 6-nitro derivative. edu.krd The synthesis of dihydrobenzo[h]cinnoline-5,6-dione derivatives bearing a nitro-substituted phenyl group (e.g., a 4-NO2C6H4 substituent) has been accomplished, with these compounds showing significant cytotoxic activity. researchgate.netnih.gov This indicates that nitro groups can be incorporated into precursors or that the final molecule is stable to the presence of such a group, although it does not describe a direct nitration of the parent dihydrobenzo[h]cinnoline. researchgate.netnih.gov
The nitrogen atoms of the this compound core are readily acylated. Treatment with acylating agents such as acetic anhydride, benzoyl chloride, or butyryl chloride can produce N-acyl and N,N'-diacyl derivatives. google.com These acylated versions are often more stable than the unacylated parent compound. google.com For example, N-acetyl-5:6-dihydro-benzo(c)cinnoline and N:N'-diacetyl-5:6-dihydro-benzo(c)cinnoline are specifically mentioned as stable starting materials for further reactions. google.com
| Acylating Agent | Product Example | Reference |
| Acetic Anhydride | N-acetyl-5:6-dihydro-benzo(c)cinnoline | google.com |
| Benzoyl Chloride | N-benzoyl derivative | google.com |
| Butyryl Chloride | N-butyryl derivative | google.com |
| Malonyl Chloride | N:N'-malonyl-5:6-dihydro-benzo(c)cinnoline | google.com |
Advanced Spectroscopic and Structural Characterization of 5,6 Dihydrobenzo H Cinnoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Applications for Structural Elucidation
The proton NMR (¹H NMR) spectrum of a molecule like 5,6-Dihydrobenzo[h]cinnoline is expected to reveal a series of signals corresponding to each unique proton in the structure. The chemical shift (δ) of these signals, reported in parts per million (ppm), is indicative of the electronic environment of the proton. Protons in aromatic regions typically resonate at higher chemical shifts (downfield) compared to those in aliphatic regions.
For a closely related compound, 5,6-dihydrobenzo[h]quinazoline , the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic and dihydro portions of the molecule. It is anticipated that this compound would exhibit a comparable pattern. The aromatic protons on the benzo and cinnoline (B1195905) rings would likely appear as multiplets in the range of 7.0-9.0 ppm. The protons on the partially saturated dihydropyridazine (B8628806) ring, specifically at the C5 and C6 positions, would be expected to resonate further upfield, likely in the range of 2.5-3.5 ppm, appearing as triplets if coupled to adjacent methylene (B1212753) groups.
Table 1: Representative ¹H NMR Data for a 5,6-Dihydrobenzo[h]quinazoline Analog
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 8.91 | s | - |
| Aromatic-H | 8.39 | s | - |
| CH₂ (dihydro ring) | 2.89-2.86 | t | 6.0 |
| CH₂ (dihydro ring) | 2.77-2.74 | t | 6.0 |
| CH₂ (aliphatic) | 1.93-1.83 | m | - |
Note: This data is for 5,6,7,8-tetrahydroquinazoline (B1197369) and serves as an illustrative example.
¹³C NMR Applications for Structural Elucidation
The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons in aromatic systems appearing significantly downfield.
For this compound, the aromatic carbons would be expected to resonate in the region of 120-150 ppm. The carbons of the dihydrocinnoline (B15445986) moiety, being more shielded, would appear at higher field strengths. The specific chemical shifts can aid in the assignment of each carbon atom within the polycyclic structure. In the case of the analogous 5,6-dihydrobenzo[h]quinazoline , the ¹³C NMR spectrum shows a clear distinction between the aromatic and aliphatic carbons.
Table 2: Representative ¹³C NMR Data for a 5,6-Dihydrobenzo[h]quinazoline Analog
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C | 165.98 |
| Aromatic C | 156.81 |
| Aromatic C | 156.07 |
| Aromatic C | 130.36 |
| Aliphatic CH₂ | 31.79 |
| Aliphatic CH₂ | 25.59 |
| Aliphatic CH₂ | 22.15 |
| Aliphatic CH₂ | 21.99 |
Note: This data is for 5,6,7,8-tetrahydroquinazoline and serves as an illustrative example.
Advanced NMR Techniques for Conformational Analysis and Dynamics
For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. This technique detects through-space interactions between protons that are in close proximity, providing insights into the spatial arrangement of the molecule. For a flexible system like the dihydrocinnoline ring, NOESY can help determine the preferred conformation (e.g., boat, twist-boat, or chair-like). The observation of NOE cross-peaks between specific protons can confirm their spatial closeness, which is invaluable for defining the molecule's stereochemistry and conformational preferences in solution.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C₁₂H₁₀N₂), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated with high precision.
For the analogous 5,6-dihydrobenzo[h]quinazoline (C₁₂H₁₀N₂), the calculated exact mass for the molecular ion [M]⁺ is 182.0844, and an experimental value of 182.0847 was found, confirming the molecular formula. A similar level of accuracy would be expected for this compound.
Table 3: Representative HRMS Data for a 5,6-Dihydrobenzo[h]quinazoline Analog
| Ion | Calculated m/z | Found m/z |
| [M]⁺ | 182.0844 | 182.0847 |
Note: This data is for 5,6,7,8-tetrahydroquinazoline and serves as an illustrative example.
Analysis of Fragmentation Patterns for Structural Information
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For aromatic heterocyclic compounds, fragmentation often involves the loss of small, stable neutral molecules or radicals.
The fragmentation of cinnoline and its derivatives typically involves the cleavage of the N-N bond and the loss of a nitrogen molecule (N₂). For this compound, a likely primary fragmentation pathway would be the retro-Diels-Alder reaction of the dihydrocinnoline ring, leading to the expulsion of ethene (C₂H₄) or related fragments. The subsequent fragmentation of the resulting aromatic core would then follow pathways characteristic of polycyclic aromatic hydrocarbons and nitrogen-containing heterocycles, including the loss of HCN. The analysis of these fragmentation patterns provides valuable information for confirming the structure of the parent molecule.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm its key structural features, including the aromatic rings and the dihydropyridazine moiety.
The primary vibrational modes anticipated for this compound include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic and fused benzene (B151609) rings, and various bending vibrations. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The stretching of the carbon-carbon double bonds (C=C) within the aromatic system gives rise to characteristic bands in the 1600-1450 cm⁻¹ range. The C=N stretching vibration of the cinnoline ring is also expected in this region, often around 1620-1550 cm⁻¹. The aliphatic C-H stretching from the dihydro portion of the molecule would appear in the 3000-2850 cm⁻¹ region.
While specific experimental data for this compound is not extensively reported, the expected IR absorption bands based on its structure are summarized in the table below. For a related, more complex molecule containing a dihydro-benzo-heterocyclic system, characteristic peaks were observed, such as a ν(C=N) at 1616 cm⁻¹, which aligns with the expected region for this functional group. nih.gov
Interactive Data Table: Expected IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Ar-H | Medium to Weak |
| 3000-2850 | Aliphatic C-H Stretch | C-H (dihydro) | Medium |
| 1620-1550 | C=N Stretch | Cinnoline ring | Medium |
| 1600-1450 | C=C Stretch | Aromatic rings | Medium to Strong |
| 1400-1000 | In-plane C-H Bending | Ar-H | Variable |
| 900-675 | Out-of-plane C-H Bending | Ar-H | Strong |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. For conjugated systems like this compound, UV-Vis spectroscopy is particularly informative for characterizing π-π* and n-π* electronic transitions.
The extended π-system of the benzo[h]cinnoline (B8783402) core is expected to give rise to strong absorptions in the UV region. Typically, aromatic and heteroaromatic compounds exhibit intense absorption bands corresponding to π-π* transitions. The presence of non-bonding electrons on the nitrogen atoms also allows for n-π* transitions, which are generally of lower intensity and may appear at longer wavelengths. The degree of conjugation significantly influences the position of the absorption maxima (λmax); more extensive conjugation typically results in a bathochromic (red) shift to longer wavelengths.
The UV-Vis spectrum of this compound is anticipated to show characteristic bands for its aromatic and heterocyclic structure. For comparison, the related benzo[c]cinnoline (B3424390) exhibits UV/Visible spectral data, indicating that such fused N-heterocycles are electronically active. nist.gov The specific λmax values for this compound would reveal the precise energy gaps between its electronic orbitals and confirm the extent of electronic delocalization within the molecule.
Interactive Data Table: Expected Electronic Transitions for this compound
| Wavelength Range (nm) | Transition Type | Chromophore |
| 200-280 | π → π | Benzenoid (E-band) |
| 280-350 | π → π | Cinnoline system (B-band) |
| > 350 | n → π* | C=N |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
A single-crystal X-ray diffraction analysis of this compound would reveal the exact conformation of the molecule in the solid state. It would confirm the planarity of the aromatic portions and the geometry of the dihydro-cinnoline ring. Furthermore, crystallographic data would elucidate the packing of molecules in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonding or π-π stacking.
As of the current literature review, a specific crystal structure for the parent this compound has not been reported. However, crystallographic studies on derivatives, such as 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, which shares a similar dihydro-benzo-heterocyclic core, have been conducted. kau.edu.sa Such studies confirm the buckled nature of the central dihydro ring in these systems. kau.edu.sa The acquisition of single crystals of this compound would be a critical step for its complete structural verification.
Interactive Data Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This method provides an empirical validation of a compound's chemical formula and is a crucial component of its characterization, ensuring its purity and confirming its identity.
For this compound, with the molecular formula C₁₂H₁₀N₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. Experimental determination of the elemental composition via combustion analysis should yield percentages that are in close agreement with these calculated values, typically within a ±0.4% margin of error, thereby verifying the proposed molecular formula. This technique is a standard and reliable method for confirming the elemental makeup of organic compounds. azom.comresearchgate.net
Interactive Data Table: Elemental Composition of this compound (C₁₂H₁₀N₂)
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 144.132 | 79.97 |
| Hydrogen | H | 1.008 | 10.080 | 5.60 |
| Nitrogen | N | 14.007 | 28.014 | 15.55 |
| Total | 180.226 | 100.00 |
Theoretical and Computational Chemistry Studies on 5,6 Dihydrobenzo H Cinnoline
Quantum Chemical Calculations
Detailed quantum chemical calculations, including Density Functional Theory (DFT) applications, specific selections of basis sets and exchange-correlation functionals, and predictions of molecular geometry, vibrational frequencies, and electronic structure for 5,6-Dihydrobenzo[h]cinnoline are not presently available in published research. While DFT is a common method for studying similar heterocyclic compounds, the specific application to this molecule has not been reported.
Density Functional Theory (DFT) Applications
There are no specific DFT application studies available for this compound to report.
Selection and Performance of Basis Sets and Exchange-Correlation Functionals
Information regarding the selection and performance of basis sets and exchange-correlation functionals in the context of this compound is absent from the current scientific literature.
Prediction of Molecular Geometry, Vibrational Frequencies, and Electronic Structure
There are no published predictions of the molecular geometry, vibrational frequencies, or electronic structure of this compound based on computational methods.
Molecular Modeling and Dynamics Simulations
Specific molecular modeling and dynamics simulations for this compound have not been documented in the available scientific literature. Consequently, data on its conformational analysis, energy landscapes, and intermolecular interactions are not available.
Conformational Analysis and Energy Landscapes
No studies on the conformational analysis or energy landscapes of this compound were found.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals)
A specific analysis of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, for this compound has not been reported.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry serves as a vital tool for elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic compounds. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most energetically favorable pathways. Methods like Density Functional Theory (DFT) are frequently employed to calculate the geometries and energies of reactants, products, and transition states, thereby mapping out the step-by-step process of a chemical transformation rsc.org.
For instance, in the synthesis of related cinnoline (B1195905) structures, computational studies have been used to propose detailed mechanisms. These investigations often involve modeling key steps such as intramolecular redox reactions, condensation, azo isomerization to a hydrazone, cyclization, and final aromatization to form the stable cinnoline ring system nih.gov. The formation of crucial intermediates can be predicted and their stability assessed computationally before being targeted for experimental detection nih.gov. A proposed mechanism for the formation of the isomeric 5,6-dihydrobenzo[c]cinnoline (B3352983) has also been described, highlighting the role of oxidative coupling and cyclization reactions researchgate.net.
While specific, detailed computational studies on the reaction mechanism for the synthesis of this compound are not extensively documented in the cited literature, the established methodologies would be directly applicable. Such a study would involve:
Mapping Reaction Coordinates: Identifying the lowest energy path from reactants to products.
Transition State Analysis: Calculating the activation energy for each step, which determines the reaction kinetics.
Solvent Effects: Incorporating computational models to simulate how the solvent influences the reaction pathway and energetics.
These theoretical investigations provide a molecular-level understanding that is crucial for optimizing reaction conditions, improving yields, and guiding the synthesis of new derivatives.
Computational Approaches to Structure-Property Relationships
Understanding the relationship between a molecule's structure and its physicochemical properties is fundamental to chemistry. Computational approaches, particularly quantum mechanical methods, provide deep insights into these connections. For aromatic heterocycles, DFT calculations are a cornerstone for predicting electronic structure, which in turn governs the molecule's reactivity, optical, and electronic properties d-nb.infonih.gov.
Studies on related cinnoline systems, such as 1H-benzo[de]cinnolines, demonstrate the power of these methods. Researchers have used DFT at the B3LYP/6-311++G(d,p) level to study tautomerism and protonation, successfully predicting the most stable forms, which were consistent with experimental findings d-nb.inforesearchgate.net. Key properties that can be calculated to establish structure-property relationships include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. The energy and distribution of these orbitals indicate where a molecule is likely to act as an electron donor or acceptor.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method allows for the accurate prediction of NMR chemical shifts (¹H, ¹³C, ¹⁵N), which can be correlated with experimental data to confirm molecular structures d-nb.inforesearchgate.net.
By applying these computational techniques to this compound, one could systematically analyze how substitutions at different positions on the ring system would alter its electronic structure, and consequently, its properties as a potential component in materials science or medicinal chemistry.
Predictive Computational Tools for Chemical Design and Synthetic Feasibility
In modern drug discovery and materials science, in silico predictive tools are indispensable for assessing the viability of a new chemical entity before its synthesis, saving significant time and resources longdom.orgjapsonline.com. These tools use computational algorithms and statistical models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict a compound's properties based on its structure longdom.orgunesp.brnih.gov. A crucial application of these tools is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are critical for the development of pharmacologically active compounds nih.govnih.gov.
For a molecule like this compound, these predictive tools can generate a profile to guide its optimization for specific applications. Various software platforms like SwissADME, admetSAR, and ProTox are used to evaluate key parameters japsonline.comiscientific.org. These parameters often include adherence to drug-likeness rules, pharmacokinetic properties, and potential toxicity.
Key Predicted ADMET-related Parameters:
Drug-Likeness Rules: Rules like Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) provide a preliminary assessment of a compound's potential for oral bioavailability japsonline.com.
Pharmacokinetics: Predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism.
Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (e.g., AMES test), carcinogenicity, hepatotoxicity, and acute oral toxicity (LD₅₀) japsonline.comnih.gov.
The data generated from these tools are instrumental for synthetic chemists, allowing them to prioritize which derivatives to synthesize and to modify structures to enhance desired properties while minimizing potential liabilities.
Below is an illustrative table showing the type of data that would be generated by such predictive tools for a hypothetical set of this compound derivatives.
| Compound | Substituent (R) | MW (g/mol) | LogP | Lipinski Violations | GI Absorption | AMES Toxicity | Oral Toxicity Class (Predicted) |
|---|---|---|---|---|---|---|---|
| Parent | -H | 182.22 | 2.85 | 0 | High | Non-mutagen | 4 |
| Derivative 1 | -Cl | 216.67 | 3.54 | 0 | High | Non-mutagen | 4 |
| Derivative 2 | -NO₂ | 227.22 | 2.70 | 0 | High | Mutagen | 3 |
| Derivative 3 | -NH₂ | 197.24 | 2.15 | 0 | High | Non-mutagen | 5 |
Advanced Applications and Future Directions in 5,6 Dihydrobenzo H Cinnoline Research
Role as Synthetic Intermediates in Complex Organic Synthesis
The 5,6-dihydrobenzo[h]cinnoline core is a valuable synthetic intermediate, providing a robust framework for the construction of more complex, polyfunctional molecules. Its inherent chemical stability, combined with the reactivity of the dihydrocinnoline (B15445986) ring system, allows for selective modifications at various positions. This adaptability makes it a foundational building block in multi-step synthetic pathways.
One of the primary applications of this scaffold is in the synthesis of novel bioactive agents. For instance, the dihydrobenzo[h]cinnoline-5,6-dione derivatives have been synthesized through a one-pot multicomponent reaction, demonstrating the utility of the core structure in generating libraries of compounds for further biological evaluation. researchgate.netnih.gov In these syntheses, the fundamental dihydrobenzo[h]cinnoline structure is assembled and subsequently serves as the parent molecule for introducing a variety of substituents, leading to compounds with distinct biological profiles. The ability to readily form this core and then diversify it highlights its importance as a strategic intermediate in the quest for new therapeutic agents.
Exploration in Materials Science and Photonic Applications
The broader family of cinnoline (B1195905) derivatives has shown potential in the fields of materials science and photonics, suggesting promising avenues for the this compound scaffold. The electron-accepting nature and the presence of nitrogen atoms in the cinnoline ring system can impart unique electronic and photophysical properties to materials. researchgate.net
Research into related structures has demonstrated these possibilities. For example, novel poly(arylene ethynylene)s that incorporate a cinnoline core have been synthesized. researchgate.net These polymers exhibit fluorescence that is highly sensitive to quenching by palladium (Pd²⁺) ions, indicating their potential use as chemical sensors. researchgate.net This property stems from the electronic characteristics of the cinnoline moiety. By extension, incorporating the rigid, planar structure of the benzo[h]cinnoline (B8783402) system into polymers or small molecules could lead to the development of new materials for applications such as organic light-emitting diodes (OLEDs), photovoltaic devices, or advanced optical sensors. Further exploration is needed to functionalize the this compound scaffold to harness and tune these potential photonic properties.
Development as Chemical Probes for Mechanistic Studies
Chemical probes are essential small-molecule tools used to study and visualize biological processes and validate molecular targets. rsc.orgchemicalprobes.org The development of this compound derivatives as chemical probes is an emerging area of interest, driven by the inherent spectroscopic properties of the cinnoline core.
As demonstrated with related cinnoline-containing polymers, the fluorescence of these systems can be modulated by external stimuli, such as the presence of metal ions. researchgate.net This principle can be applied to design specific chemical probes based on the this compound scaffold. By attaching specific recognition elements or altering substituents on the ring system, researchers could create probes that selectively bind to proteins, enzymes, or other biomolecules. The resulting change in the probe's fluorescence or other spectroscopic signals upon binding would allow for the real-time monitoring of biological events or the quantification of specific analytes in complex environments. Such tools would be invaluable for mechanistic studies in cell biology and pharmacology.
Design of Novel Scaffolds for Chemical Exploration and Compound Libraries
The this compound framework is an excellent scaffold for building compound libraries for chemical and biological screening. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific molecular interactions with biological targets.
A notable example is the synthesis of a library of novel functionalized dihydrobenzo[h]cinnoline-5,6-diones. researchgate.netnih.gov These compounds were prepared using a convenient one-pot, three-component reaction involving 2-hydroxy-1,4-naphthoquinone, methylhydrazine, and a variety of aromatic aldehydes. This efficient synthetic strategy allowed for the rapid generation of diverse derivatives. The resulting library was screened for cytotoxic activity against human tumor cell lines, revealing that several compounds exhibited significant anticancer potential. researchgate.netnih.gov The compound featuring a 4-nitrophenyl substituent was identified as a particularly potent agent. nih.gov This research underscores the value of the this compound scaffold in medicinal chemistry for the systematic exploration of structure-activity relationships and the discovery of new therapeutic leads. nih.gov
Below is an interactive data table summarizing the cytotoxic activity of selected this compound-5,6-dione derivatives.
| Substituent (Ar) | Cell Line | IC₅₀ (μM) |
| 4-Nitrophenyl | KB | 0.56 |
| 4-Nitrophenyl | Hep-G2 | 0.77 |
| - | KB | >5 |
| - | Hep-G2 | >5 |
Note: The table presents data for the most promising compound from the study, as detailed in the source. IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. nih.gov
Emerging Methodologies for Expanding Cinnoline Derivatives
The continued interest in cinnoline-based compounds has spurred the development of innovative and efficient synthetic methodologies to expand the chemical space of available derivatives. These emerging techniques offer improvements in yield, regioselectivity, and substrate scope, facilitating access to novel and complex cinnoline structures, including the this compound framework.
Modern synthetic strategies increasingly rely on metal-catalyzed cross-coupling reactions to form key C-C and C-N bonds, which have become efficient tools for building the cinnoline core. researchgate.netbenthamdirect.comingentaconnect.com Other notable advanced methods include:
Richter-Type Cyclization : This method utilizes the cyclization of precursors like 2-ethynylaryltriazenes to form the cinnoline ring. researchgate.net
One-Pot Multicomponent Reactions : As demonstrated in the synthesis of dihydrobenzo[h]cinnoline-5,6-diones, these reactions allow for the assembly of complex molecules from simple starting materials in a single step, enhancing efficiency. researchgate.netresearchgate.net
Transition-Metal-Free Redox Cyclization : An innovative, base-promoted intramolecular redox cyclization has been developed for synthesizing cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309). This approach proceeds through a 2-nitrosobenzaldehyde intermediate and avoids the need for transition metal catalysts. nih.gov
These methodologies provide organic chemists with a powerful and versatile toolkit for the synthesis of a wide array of cinnoline derivatives, enabling further exploration of their properties and applications in medicine, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
